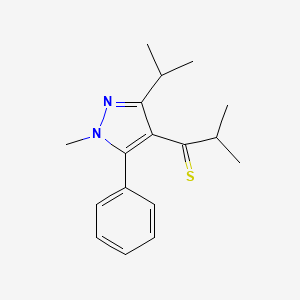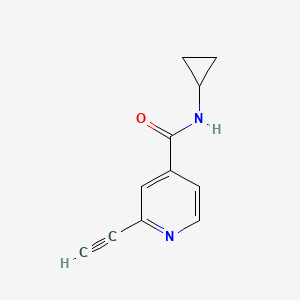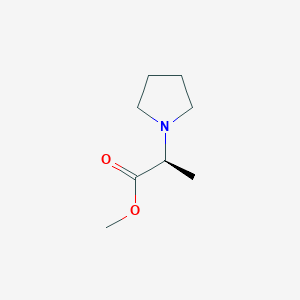
2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(1H-pirazol-3-il)fenol es un compuesto fenólico fluorado con un anillo de pirazol. Los compuestos fluorados son de gran interés en química medicinal debido a sus propiedades únicas, como el aumento de la estabilidad metabólica, la biodisponibilidad y la permeabilidad de la membrana . Este compuesto se utiliza en diversas aplicaciones de investigación científica, incluidas la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,6-Difluoro-4-(1H-pirazol-3-il)fenol se puede lograr a través de varios métodos. Un enfoque común involucra la reacción de acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Este método utiliza reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales .
Métodos de producción industrial
La producción industrial de este compuesto generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2,6-Difluoro-4-(1H-pirazol-3-il)fenol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Reactivos nucleófilos o electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(1H-pirazol-3-il)fenol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antifúngicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2,6-Difluoro-4-(1H-pirazol-3-il)fenol involucra su interacción con objetivos moleculares y vías específicas. Los átomos de flúor del compuesto mejoran su afinidad de unión a las proteínas diana, aumentando su eficacia en los sistemas biológicos . Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Fluoro-2-(1H-pirazol-3-il)fenol
- Ácido benzoico, 2-[3-[2,6-difluoro-4-(1H-pirazol-4-il)fenil]-3-oxo-1-propen-1-il]-4-(1-metil-1H-pirazol-4-il)-, sal sódica
Unicidad
2,6-Difluoro-4-(1H-pirazol-3-il)fenol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de dos átomos de flúor y un anillo de pirazol aumenta su estabilidad, biodisponibilidad y afinidad de unión, lo que lo convierte en un compuesto valioso en varios campos de investigación.
Propiedades
Fórmula molecular |
C9H6F2N2O |
|---|---|
Peso molecular |
196.15 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C9H6F2N2O/c10-6-3-5(4-7(11)9(6)14)8-1-2-12-13-8/h1-4,14H,(H,12,13) |
Clave InChI |
YLDKMQAQRNJPLC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C2=CC(=C(C(=C2)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)
![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)





![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)
